[1] Preparation of N(1‐ethyl‐2‐pyrrolidyl‐methyl)2‐methoxy‐4‐iodo‐125I‐ 5‐ethyl sulfonyl benzamide: This compound was synthesized by substituting aromatic amino groups via the diazo compound to incorporate iodine.
[2] Synthesis of [carbonyl-14C]- and (methoxy-d3)-labeled N-[(2RS, 3RS)-1-benzyl-2-methyl-3-pyrrolidinyl] −5-chloro-2-methoxy-4-(methylamino) benzamide (YM-09151-2): This neuroleptic agent was labelled with carbon-14 and deuterium for biochemical studies.
[3] Synthesis and neuroleptic activity of benzamides: Various benzamides of N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines were synthesized and evaluated for neuroleptic activity.
[4] Structure of the neuroleptic drug 4-amino-N-1-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2- methoxybenzamide (amisulpride): The structure of this drug was determined using X-ray crystallography, revealing a folded conformation influenced by hydrogen bonding.
[5] Crystal structures of p-methyl-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide, C21H18N2O2S, and p-methoxy-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide,C21H18N2O3S: The crystal structures of these compounds were determined using X-ray diffraction.
[6] Some reactions of N-{3-[(aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides: This paper explores reactions of specific benzamide derivatives with hydrogen halides and thiocyanates, demonstrating the influence of steric factors on reactivity.
[7] Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: This study investigates the oxidative degradation of the benzamide derivative venetoclax, highlighting the [, ] Meisenheimer rearrangement.
[8] SSR240612, a novel non-peptide antagonist of the bradykinin B1 receptor: This study describes the antagonistic activity of a specific benzamide derivative on the bradykinin B1 receptor, leading to inhibition of bradykinin-mediated inflammation and pain.
[9] Mapping the Binding Pocket of Dual Antagonist Almorexant: This paper investigates the binding interactions of the dual orexin receptor antagonist almorexant, identifying key residues involved in its activity and highlighting the structural basis for selectivity between orexin receptor subtypes.
Pharmaceuticals: Benzamides have shown promise as potential therapeutics for a wide range of diseases, including schizophrenia, anxiety, and pain. Examples include amisulpride, a neuroleptic drug used in the treatment of schizophrenia [], and almorexant, a dual orexin receptor antagonist for insomnia [].
Agrochemicals: Certain benzamide derivatives display herbicidal activity and are used as active ingredients in herbicides. For instance, tribenuron-methyl, a sulfonylurea herbicide, effectively controls various broadleaf weeds [].
Biological Probes: Benzamide derivatives are employed as tools to study biological processes, including signal transduction pathways and receptor pharmacology. For example, SSR240612 is used to investigate the role of the bradykinin B1 receptor in inflammation and pain [].
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: